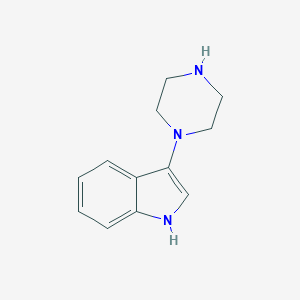

3-(Piperazin-1-YL)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-piperazin-1-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-4-11-10(3-1)12(9-14-11)15-7-5-13-6-8-15/h1-4,9,13-14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASVHOLFOSSBKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598539 | |

| Record name | 3-(Piperazin-1-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149669-53-4 | |

| Record name | 3-(Piperazin-1-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations for 3 Piperazin 1 Yl 1h Indole Derivatives

Established Synthetic Pathways for the Indole (B1671886) Core with Piperazine (B1678402) Substitution

The construction of the 3-(piperazin-1-yl)-1H-indole scaffold can be achieved through several established multi-step synthetic routes. A common approach involves the reaction of an indole derivative with a piperazine-containing moiety. For instance, 3-[(piperazin-1-yl)alkyl]-1H-indole derivatives are often synthesized by modifying a mono-substituted piperazine with 1H-indol-3-yl-alkyl halides, mesylates, or tosylates. vu.lt However, the availability and synthesis of mono-substituted piperazines can be complex. vu.lt

An alternative strategy starts with a commercially available indole-containing carboxylic acid, such as 4-(1H-indol-3-yl)butanoic acid. vu.lt This starting material can be converted to the corresponding amide by reaction with piperazine. However, direct acylation of piperazine with the acid chloride of 4-(1H-indol-3-yl)butanoic acid can be challenging due to the instability of the acid chloride, which may lead to intramolecular acylation and the formation of a carbazolone byproduct. vu.lt

Another established method involves the coupling of an indole derivative with a piperazine derivative. For example, the synthesis of 3-({4-[(4-Ethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole can be accomplished by first forming the piperazine ring through the reaction of 4-ethoxybenzyl chloride with piperazine, followed by a coupling reaction with an appropriate indole precursor. evitachem.com

Advanced Synthetic Approaches to this compound Analogs

To expand the chemical space and access novel derivatives with potentially improved pharmacological profiles, researchers have developed more advanced synthetic methodologies.

Mannich Reaction Applications in Indole-Piperazine Synthesis

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons and has been successfully applied to the synthesis of indole-piperazine derivatives. uobaghdad.edu.iq This one-pot, three-component condensation reaction typically involves an active hydrogen compound (the indole), an aldehyde (often formaldehyde), and a secondary amine (piperazine or its derivatives). uobaghdad.edu.iqnih.gov This method allows for the direct introduction of a piperazin-1-ylmethyl group at the C3 position of the indole ring. vwr.com The reaction of indole with formaldehyde (B43269) and a 1-substituted piperazine in ethanol (B145695) at room temperature can yield the corresponding 3-[(4-substituted piperazin-1-yl)methyl]-1H-indole derivatives. nih.gov The Mannich reaction offers an efficient route to a variety of 3-aminomethylated indoles. uobaghdad.edu.iq

Scaffold Hybridization Strategies for Novel Indole-Piperazine Ligands

Scaffold hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a widely used strategy in drug discovery to create novel ligands with enhanced or multi-target activities. nih.govresearchgate.net The indole-piperazine scaffold has been extensively used as a core for hybridization with other heterocyclic systems and pharmacophores. nih.gov

This strategy has led to the development of potent and selective ligands for various biological targets. For example, hybrid molecules incorporating the indole-piperazine moiety have been designed as serotonin (B10506) reuptake inhibitors and 5-HT1A/5-HT7 receptor ligands. nih.gov In one instance, a series of indole piperazine hybrids were synthesized by combining the two pharmacophores, resulting in compounds with significant serotonin reuptake inhibitory activity and high binding affinities for 5-HT1A and 5-HT7 receptors. nih.gov

Another approach involves the hybridization of an indole scaffold with a piperazine-containing sulfonylphenyl group, leading to potent 5-HT6 receptor antagonists. nih.gov The strategic combination of pharmacophores from known ligands can lead to the discovery of novel compounds with improved properties. nih.govacs.org

| Hybrid Scaffold Example | Target(s) | Reference |

| Indole-Piperazine | Serotonin Reuptake, 5-HT1A/5-HT7 Receptors | nih.gov |

| 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole | 5-HT6 Receptor | nih.gov |

| Indole-Piperazine-1,2,3-Triazole | EGFR Tyrosine Kinase | researchgate.net |

| N-(2,3-dichlorophenyl)piperazine linked to diphenyl-1,4-dioxane-2-carboxamide | Dopamine (B1211576) D3 Receptor | acs.org |

Regio- and Stereoselective Synthesis of this compound Derivatives

The control of regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules, as different isomers can exhibit distinct biological activities.

Regioselectivity: The regioselective synthesis of 3-substituted indoles is a well-established field. orgsyn.orgresearchgate.netnih.gov One common strategy involves the protection of the indole nitrogen, for example, with a tert-butyldimethylsilyl group, followed by lithiation at the 3-position and subsequent reaction with an electrophile. orgsyn.org This method allows for the specific introduction of substituents at the C3 position of the indole ring. orgsyn.org For the synthesis of this compound derivatives, a piperazine-containing electrophile would be required.

Stereoselectivity: When the piperazine ring or substituents on the indole core introduce chiral centers, stereoselective synthesis becomes important. Enantiomerically pure derivatives can be obtained through various methods, including the use of chiral auxiliaries. For instance, new chiral 3-(piperidin-3-yl)-1H-indole derivatives have been synthesized from their corresponding diastereomers, which were obtained by N-alkylation of racemic 3-(piperidin-3-yl)-1H-indoles using a chiral reagent. nih.govmdpi.comnih.gov Although this example uses a piperidine (B6355638) ring, similar principles can be applied to piperazine-containing analogs. The separation of diastereomers can be achieved by techniques such as HPLC, followed by removal of the chiral auxiliary to yield the pure enantiomers. nih.gov Another approach involves stereoselective ring-opening reactions of activated aziridines with indoles, followed by cyclization to create spirocyclic structures with defined stereochemistry. rsc.org

Structure Activity Relationship Sar Studies of 3 Piperazin 1 Yl 1h Indole Analogs

Elucidation of Key Structural Determinants on the Indole (B1671886) Moiety for Biological Activity

The indole nucleus is a cornerstone of the biological activity of these compounds, with substitutions at various positions significantly impacting their pharmacological properties. mdpi.comresearchgate.net Research has shown that the position of substitution on the indole ring is a critical determinant of receptor affinity and selectivity. For instance, in a series of analogs targeting dopamine (B1211576) D2 and D3 receptors, a 5-substituted indole derivative displayed higher selectivity for the D3 receptor compared to its 4- or 6-substituted counterparts. nih.gov

Table 1: Effect of Indole Substitution on Dopamine Receptor Affinity

| Compound | Indole Substitution Position | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) | D2/D3 Selectivity |

|---|---|---|---|---|

| 9a | 5 | 269 | 4.17 | 64.5 |

| 9c | 7 | 82.1 | 3.20 | 25.6 |

Data from a study on dopamine D2/D3 receptor ligands. nih.gov

Investigation of Substituent Effects on the Piperazine (B1678402) Ring for Receptor Affinity and Selectivity

The piperazine ring serves as a crucial linker and its substitution patterns are critical for modulating receptor affinity and selectivity. The nature of the substituent on the distal nitrogen of the piperazine ring significantly influences the compound's interaction with its biological target.

Studies have explored a wide array of substituents, from simple alkyl groups to complex aromatic and heteroaromatic moieties. For instance, in the development of histone deacetylase 6 (HDAC6) inhibitors, various substituted benzamides were attached to the piperazine ring, with a 4-((4-(7-methyl-1H-indole-3-carbonyl)piperazin-1-yl)methyl)benzamide derivative showing high potency. researchgate.net Similarly, for dopamine receptor ligands, the introduction of different aryl groups on the piperazine ring has been a key strategy to fine-tune affinity and selectivity. nih.gov For example, a 3,4-dichlorophenyl substituent on the piperazine ring resulted in a compound with potent cytotoxic activity against several cancer cell lines. tubitak.gov.tr

The electronic properties of the substituents on the piperazine ring are also important. The presence of electron-rich groups, such as a 2-methyl-5-methoxy indole group attached to the piperazine, was found to be optimal for trypanocidal activity in one study. semanticscholar.org In contrast, other studies have shown that specific substitutions can steer the activity towards different receptor subtypes. For example, replacing a piperidine (B6355638) with a piperazine moiety dramatically altered the affinity profile for histamine (B1213489) H3 and sigma-1 receptors. acs.org

Table 2: Influence of Piperazine Substituents on HDAC6 Inhibition

| Compound | Piperazine Substituent | HDAC6 IC50 (nM) |

|---|---|---|

| 9c | 4-((4-(7-methyl-1H-indole-3-carbonyl)piperazin-1-yl)methyl)benzamide | 13.6 |

Data from a study on selective HDAC6 inhibitors. researchgate.net

Optimization of Linker Length and Composition between Indole and Piperazine for Pharmacological Potency

The linker connecting the indole and piperazine moieties is not merely a spacer but an active contributor to the pharmacological profile of the molecule. Its length, flexibility, and chemical nature can profoundly impact potency and receptor interaction.

Research has demonstrated that varying the length of the alkyl chain between the indole and piperazine can systematically alter biological activity. For instance, in the development of dual 5-HT1A receptor and serotonin (B10506) transporter (SERT) ligands, the optimal length of the alkyl chain was a key factor in achieving balanced affinity. mdpi.com Similarly, studies on dopamine D3 and µ-opioid receptor ligands have shown that shorter alkyl linkers can be highly successful in generating potent agonists. nih.gov

The composition of the linker is also a critical variable. The introduction of rigid elements, such as a carbonyl group or a triazole ring, can constrain the conformation of the molecule and enhance binding to the target. acs.orgresearchgate.net For example, replacing a flexible linker with a more rigid piperazine-containing structure has been a strategy in the development of PROTACs (Proteolysis Targeting Chimeras). nih.gov In some cases, a simple methylene (B1212753) unit has been shown to be an effective linker. nih.govtubitak.gov.tr

Table 3: Effect of Linker Modification on Receptor Affinity

| Compound | Linker between Indole and Piperazine | Target(s) | Key Finding |

|---|---|---|---|

| Vilazodone Analog | Butyl chain | 5-HT1A/SERT | Optimal chain length crucial for balanced affinity. mdpi.com |

| Opioid/Dopamine Ligand | Short alkyl chain | MOR/D3R | Shorter linkers led to potent agonists. nih.gov |

| p97 Inhibitor | 3-carbon linker with carbonyl | p97 ATPase | Tolerated but decreased potency compared to a simple alkyl chain. acs.org |

Conformational Analysis and Molecular Features Influencing SAR in Indole-Piperazine Scaffolds

The three-dimensional conformation of indole-piperazine analogs is a decisive factor in their interaction with biological targets. Conformational analysis helps to understand the spatial arrangement of the key pharmacophoric features and how this influences SAR.

The flexibility or rigidity of the molecule, dictated by the linker and substituents, plays a significant role. A conformationally restricted side chain can optimize activity and selectivity for certain targets like the serotonin transporter. mdpi.com The protonation state of the piperazine nitrogens at physiological pH is also a key consideration, as it influences the ability to form critical hydrogen bonds with receptor residues like aspartate. nih.govscribd.com

The 3-(piperazin-1-yl)-1H-indole scaffold represents a highly versatile platform for the design of CNS-active compounds. The extensive SAR studies have illuminated the critical roles of the indole moiety, the piperazine ring, and the interconnecting linker in determining the pharmacological profile of these analogs. By systematically modifying these structural elements, medicinal chemists can fine-tune receptor affinity, selectivity, and potency, paving the way for the development of novel and more effective therapeutic agents for a variety of neurological and psychiatric conditions.

Pharmacological Spectrum and Receptor Interactions of 3 Piperazin 1 Yl 1h Indole Derivatives

Modulation of Neurotransmitter Systems

Derivatives of the 3-(piperazin-1-yl)-1H-indole scaffold have been extensively investigated for their interactions with various neurotransmitter systems, demonstrating a broad pharmacological spectrum. These compounds have shown significant potential as modulators of both serotonin (B10506) and dopamine (B1211576) receptors, which are crucial targets for therapeutic intervention in a range of central nervous system (CNS) disorders.

Serotonin Receptor (5-HT) Interactions

The serotonergic system is a key area of focus for the pharmacological activity of this compound derivatives. These compounds have been shown to interact with multiple 5-HT receptor subtypes, exhibiting a range of affinities and functional activities from potent antagonism to agonism.

A significant body of research has highlighted the potent antagonist activity of this compound derivatives at the 5-HT6 receptor. N(1)-Arylsulfonyl-3-piperazinyl indole (B1671886) derivatives, in particular, have been identified as a novel class of high-affinity 5-HT6 receptor ligands with antagonist properties. nih.gov One compound from this series, 7a, demonstrated a high binding affinity (Ki) of 3.4 nM and an IC50 of 310 nM in functional assays. nih.gov

Further modifications to the indole core have led to the development of compounds with even greater potency. For instance, a series of N1-azinylsulfonyl-3-(1,2,3,6,tetrahydropyridin-4-yl)-1H-indole derivatives were designed to be highly potent 5-HT6 receptor ligands. nih.gov Within this series, compound 25 (4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline) emerged as a potent and selective 5-HT6 receptor antagonist. nih.gov The interest in 5-HT6 receptor antagonists stems from their potential therapeutic applications in cognitive disorders such as Alzheimer's disease. nih.govmdpi.com

While the indole moiety is a common feature, other heterocyclic systems attached to a piperazine (B1678402) ring have also yielded potent 5-HT6 receptor antagonists. For example, 1,3,5-triazine (B166579) derivatives have been identified as a novel structural class of potent 5-HT6 receptor ligands that lack the traditional indole or sulfone moieties. mdpi.comuniba.itresearchgate.net One such compound, MST4 (4-((2-isopropyl-5-methylphenoxy)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine), is a potent 5-HT6R antagonist with a Ki of 11 nM. mdpi.com Another derivative, compound 3 (4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine), was also identified as a potent and selective 5-HT6R ligand with a Ki of 13 nM. mdpi.com

| Compound | Chemical Class | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |

|---|---|---|---|

| 7a | N(1)-Arylsulfonyl-3-piperazinyl indole | 3.4 | 310 |

| 25 | N1-azinylsulfonyl-3-(1,2,3,6,tetrahydropyridin-4-yl)-1H-indole | Potent and Selective | Antagonist |

| MST4 | 1,3,5-Triazine | 11 | Antagonist |

| 3 | 1,3,5-Triazine | 13 | Antagonist |

Beyond the 5-HT6 receptor, derivatives of this compound and related structures have demonstrated significant interactions with other serotonin receptor subtypes, most notably the 5-HT1A receptor. A series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives showed high affinity for the 5-HT1A receptor, with some compounds exhibiting Ki values in the low nanomolar range. nih.gov For instance, compounds 35 and 36 had Ki values of 2.3 nM and 3.2 nM, respectively. nih.gov Another compound, 33, displayed a Ki of 0.4 nM for the 5-HT1A receptor. nih.gov

The incorporation of a 4-alkyl-1-arylpiperazine scaffold has been highlighted as a key structural feature for high-affinity 5-HT1A receptor inhibitors. semanticscholar.org For example, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) (8) was found to be a highly selective ligand for the 5-HT1A receptor with a binding constant of 1.2 nM. semanticscholar.org

Some long-chain arylpiperazine derivatives have been designed to target multiple serotonin receptors. uniba.it These compounds have shown varying affinities for 5-HT1A, 5-HT2A, and 5-HT7 receptors. uniba.itnih.gov The affinity of these derivatives is influenced by the nature of the terminal fragments and the length of the linker chain. uniba.it

| Compound | Chemical Class | Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|---|---|

| 33 | 3-(1H-indol-3-yl)pyrrolidine-2,5-dione | 5-HT1A | 0.4 |

| 35 | 3-(1H-indol-3-yl)pyrrolidine-2,5-dione | 5-HT1A | 2.3 |

| 36 | 3-(1H-indol-3-yl)pyrrolidine-2,5-dione | 5-HT1A | 3.2 |

| 8 | Arylpiperazine | 5-HT1A | 1.2 |

Dopamine Receptor (D) Ligand Properties

The dopaminergic system is another important target for this compound derivatives. These compounds have shown the ability to bind to both D2 and D3 dopamine receptors with varying degrees of affinity and functional activity, ranging from antagonism to full and partial agonism.

Several classes of N-arylpiperazine derivatives, including those with an indole moiety, have been investigated for their affinity towards D2 dopamine receptors. nih.gov For example, N6-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives have been developed, with some compounds exhibiting high affinity for the D2 receptor. researchgate.net One such lead compound, (-)-21a, displayed a Ki of 16.4 nM at the D2 receptor and demonstrated full agonist activity with an EC50 of 3.23 nM in a GTPγS binding assay. researchgate.net

The structural features of these molecules, such as the nature of the aryl group attached to the piperazine and the linker connecting it to the indole core, play a crucial role in determining their D2 receptor affinity and functional profile. semanticscholar.org Molecular docking studies have revealed that high-affinity arylpiperazines often interact with both the orthosteric binding site and an extended binding pocket of the D2 receptor. semanticscholar.org

A significant area of research has focused on developing this compound derivatives that exhibit selectivity for the D3 dopamine receptor over the D2 receptor. mdpi.com The N6-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine series has yielded compounds with remarkable D3 selectivity. acs.org For instance, compound (-)-40 showed a Ki of 1.84 nM for the D3 receptor and a D2/D3 selectivity ratio of 583.2. acs.org Functionally, it acted as a highly selective D3 agonist with an EC50 of 0.26 nM at the D3 receptor and a D2/D3 selectivity of 438. acs.org

Another compound from the same series, (-)-19, was identified as a high-affinity, nonselective D3 agonist with EC50 values of 2.96 nM and 1.26 nM at D2 and D3 receptors, respectively. acs.org In contrast, some [4-(4-carboxamidobutyl)]-1-arylpiperazine derivatives have been characterized as D3 receptor antagonists or partial agonists. acs.orgnih.gov For example, several analogs in this class displayed over 100-fold selectivity for the D3 receptor over the D2 receptor. acs.org The functional activity of these compounds can be modulated by substitutions on the butylamide linking chain, with some hydroxybutyl-linked analogs showing partial agonist activity. acs.org

The development of D3 selective ligands is of significant interest for the potential treatment of various neuropsychiatric disorders, including addiction. nih.govnih.gov

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | D2/D3 Selectivity |

|---|---|---|---|---|

| (-)-21a | D2/D3 Agonist | 16.4 (D2), 1.15 (D3) | 3.23 (D2), 1.41 (D3) | - |

| (-)-40 | D3 Selective Agonist | 1.84 (D3) | 0.26 (D3) | 583.2 (binding), 438 (functional) |

| (-)-45 | D3 Selective Ligand | 1.09 (D3) | - | 827.5 (binding) |

| (-)-19 | Nonselective D3 Agonist | - | 2.96 (D2), 1.26 (D3) | - |

Adrenoceptor (α1) Antagonism and α1-Independent Actions

Certain derivatives of this compound have been identified as potent antagonists of α1-adrenoceptors. A notable example is the naftopidil-derived α1D/1A antagonist, 1-benzyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-1H-indole-2-carboxamide, known as HJZ-12. This compound exhibits high subtype-selectivity for both α1D- and α1A-adrenoceptors over the α1B subtype, a profile that is considered advantageous for the treatment of conditions like benign prostatic hyperplasia (BPH). e-century.us Research has shown HJZ-12 to be more selective than established drugs such as naftopidil (B1677906) and tamsulosin. e-century.us

Intriguingly, the therapeutic effects of some of these derivatives extend beyond their α1-adrenoceptor blocking capabilities. Studies on HJZ-12 have revealed that it can induce apoptosis and inhibit cell viability in human BPH cells through mechanisms that are independent of α1-adrenoceptor antagonism. e-century.usnih.gov This was demonstrated by the observation that the viability inhibition caused by HJZ-12 was not altered by the presence of the α1-adrenoceptor agonist norepinephrine. e-century.us This α1-independent action involves the downregulation of anti-apoptotic genes, such as B-lymphoma Mo-MLV insertion region 1 (Bmi-1), suggesting that these compounds may have multi-target activities. e-century.usnih.gov

Table 1: α1-Adrenoceptor Subtype Selectivity of HJZ-12

| Compound | α1D Selectivity (vs α1B) | α1A Selectivity (vs α1B) |

|---|---|---|

| HJZ-12 | 47.9-fold | 19.1-fold |

Data sourced from studies on piperazine-derived α1 antagonists. e-century.us

Histamine (B1213489) H3 and Sigma-1 Receptor Antagonism

The this compound framework is also integral to compounds designed as antagonists for histamine H3 (H3R) and sigma-1 (σ1R) receptors. nih.govsemanticscholar.org H3 receptors are primarily located in the central nervous system and act as autoreceptors to modulate the release of histamine and other neurotransmitters. nih.gov Sigma-1 receptors are unique intracellular chaperone proteins implicated in a variety of cellular functions and are a target for treating neuropsychiatric disorders and pain. nih.gov

Studies comparing piperazine and piperidine (B6355638) derivatives have shown that while both can exhibit high affinity for the H3 receptor, the piperidine moiety often confers a higher affinity and preference for the σ1R over the σ2R subtype. nih.govsemanticscholar.org However, piperazine derivatives have also been developed that show significant affinity for both H3 and σ1 receptors. nih.gov This dual antagonism is of therapeutic interest, as it may offer synergistic benefits in treating complex neurological conditions. The affinity of these compounds can be modulated by altering the linker length and the substituents on the piperazine ring. nih.gov

Table 2: Comparative Receptor Affinities (Ki, nM) of Piperazine and Piperidine Derivatives

| Compound Type | hH3R Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) |

|---|---|---|---|

| Piperazine Derivative (Compound 4 Analogue) | 3.17 | 1531 | - |

| Piperidine Derivative (Compound 5 Analogue) | 7.70 | 3.64 | - |

This table illustrates the influence of the basic moiety on sigma-1 receptor affinity. Data from ref nih.govsemanticscholar.org.

N-Methyl-D-aspartate (NMDA) Receptor Modulatory Effects

Derivatives of 3-(substituted)-1H-indole have been investigated as modulators of the N-Methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate (B1630785) receptor involved in excitatory neurotransmission. nih.govresearchgate.net Dysregulation of NMDA receptor function is linked to numerous neurological and psychiatric disorders. mdpi.comnih.gov Specifically, research has focused on developing antagonists that selectively target the GluN2B subunit of the NMDA receptor, which may offer a better therapeutic window and fewer side effects than non-selective antagonists. researchgate.netresearchgate.net

Through combined ligand-based and structure-based drug design, indole derivatives have been identified that show potent and selective antagonism for GluN2B-containing NMDA receptors. nih.gov For instance, the compound (N-1H-indol-6-methanesulfonamide-3-yl)-2-(4-benzylpiperidin-1-yl)ethanone was identified as a potent ligand, displaying a very high binding affinity (IC50 of 8.9 nM) for the ifenprodil (B1662929) binding site on the GluN2B subunit. researchgate.net These findings highlight the potential of the indole scaffold in designing selective modulators for specific NMDA receptor subtypes. nih.govresearchgate.net

Anticancer and Antiproliferative Investigations

The this compound core structure has served as a foundation for the discovery of novel agents with significant anticancer and antiproliferative properties. These derivatives employ multiple mechanisms to inhibit cancer cell growth and induce cell death.

Targeting Protein Kinase Pathways (e.g., EGFR, CDK-2, MEK1)

A primary strategy in modern cancer therapy is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that control proliferation, survival, and metastasis. Derivatives of this compound have been shown to inhibit several key protein kinases.

One study identified a novel piperazine compound, C505, that potently inhibits multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. e-century.usnih.gov This multi-targeted inhibition contributes to its effective antiproliferative activity across various cancer cell lines, with GI50 values in the nanomolar range. nih.gov

Furthermore, indole-based structures have been specifically designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). mdpi.comrsc.org For example, a series of 5-substituted-indole-2-carboxamides demonstrated potent dual inhibitory activity against both EGFR and CDK2, with IC50 values comparable to the reference drug erlotinib. rsc.org Similarly, pyrazolyl-s-triazine derivatives incorporating an indole motif also showed potent dual inhibition of EGFR and CDK2. frontiersin.org

Table 3: Kinase Inhibitory Activity of Indole Derivatives

| Compound | Target Kinase(s) | IC50 / GI50 (nM) | Cell Line(s) |

|---|---|---|---|

| C505 | PI3K/AKT, Src, BCR-ABL | 55 - 155 | K562, AGS, HeLa |

| Compound 5i | EGFR / CDK2 | 49 (GI50) | Four cancer cell lines |

| Compound 5j | EGFR / CDK2 | 37 (GI50) | Four cancer cell lines |

| Compound 3i | EGFR / CDK2 | 34.1 (EGFR IC50) | - |

Data compiled from studies on anticancer piperazine and indole derivatives. nih.govrsc.orgfrontiersin.org

Tubulin Polymerization Inhibition and Cell Cycle Effects

Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. nih.gov Several classes of indole derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site and disrupting microtubule dynamics. semanticscholar.orgnih.govnih.gov The indole nucleus is a core feature of many such synthetic inhibitors. semanticscholar.orgmdpi.com

The disruption of microtubule function by these compounds leads to a halt in the cell cycle, typically at the G2/M phase, preventing mitotic spindle formation and ultimately leading to cell death. nih.govnih.gov For instance, a substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugate was shown to arrest the cell cycle at the sub-G1 and G2/M phases in breast cancer cells. rsc.org Other indole derivatives have been found to cause cell cycle arrest at the S and G2/M phases in colon cancer cells. nih.gov This mechanism of action is shared by widely used chemotherapy agents and underscores the therapeutic potential of indole-piperazine derivatives. nih.gov

Mechanisms of Apoptosis Induction in Cancer Cells

Inducing apoptosis, or programmed cell death, is a fundamental goal of cancer therapy. This compound derivatives have been shown to be effective inducers of apoptosis in various cancer cells through multiple signaling cascades. nih.govnih.gov

A common mechanism is the activation of caspases, the key executioner enzymes of apoptosis. Studies have demonstrated that these compounds can induce caspase-dependent apoptosis, evidenced by the cleavage of caspase-3, caspase-8, and Poly(ADP-ribose) polymerase (PARP). e-century.usnih.gov The apoptotic process is often initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov This is supported by findings that show a decrease in the levels of the anti-apoptotic protein c-FLIP, which allows for the activation of caspase-8 and the extrinsic pathway. nih.gov Furthermore, these derivatives have been observed to modulate the expression of the Bcl-2 family of proteins, which are critical regulators of the mitochondrial pathway. e-century.us The cytotoxic effect of these compounds, leading to characteristic morphological features of apoptosis such as condensed and fragmented nuclei, has been visualized using techniques like Hoechst staining. nih.gov

Antimicrobial and Antifungal Efficacy of this compound Derivatives

The emergence of multidrug-resistant microbial pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Derivatives of this compound have been a focus of research in this area, demonstrating a promising spectrum of activity against various bacterial and fungal strains.

Antibacterial Activity, including against Drug-Resistant Strains

Several studies have highlighted the potential of this compound derivatives as effective antibacterial agents. For instance, a series of novel 3-pyrazolylindole derivatives incorporating piperazine moieties demonstrated moderate to potent in vitro antibacterial activities against several phytopathogenic bacterial strains. nih.gov Notably, compound P16 was particularly effective against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), with EC50 values of 2.54 ± 0.87 µg/mL and 3.49 ± 0.04 µg/mL, respectively. nih.gov This activity was significantly lower than that of control agents, paclobutrazol (B33190) and copper thiazole. nih.gov Further investigation into the mechanism of action revealed that compound P16 could suppress biofilm formation, inhibit bacterial motility, and induce the accumulation of reactive oxygen species (ROS), ultimately leading to bacterial apoptosis. nih.gov

The antibacterial efficacy of these derivatives extends to clinically relevant human pathogens. Studies on pyrazino[2,1-b]quinazoline-3,6-diones containing an indole moiety have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values as low as 8 µg/mL. mdpi.com Similarly, certain tris(1H-indol-3-yl)methylium salts have demonstrated high activity against a range of Gram-positive bacteria, including multidrug-resistant clinical isolates, with MIC values ranging from 0.13 to 2.0 μg/mL. mdpi.com

The versatility of the indole-piperazine scaffold allows for the development of hybrid molecules with enhanced antibacterial properties. For example, piperazine-benzofuran integrated dinitrobenzenesulfonamides have been designed and shown to be effective against Mycobacterium tuberculosis H37Rv. The adaptability of the piperazine structure makes it a valuable component in the design of new antibacterial drugs to combat resistant strains. researchgate.net

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound | Bacterial Strain | Activity (MIC/EC50 in µg/mL) |

|---|---|---|

| Compound P16 | Xanthomonas oryzae pv. oryzae (Xoo) | EC50: 2.54 ± 0.87 |

| Compound P16 | Xanthomonas axonopodis pv. citri (Xac) | EC50: 3.49 ± 0.04 |

| Neofiscalin A | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 8 |

| Neofiscalin A | Vancomycin-resistant Enterococcus faecalis | MIC: 8 |

| Tris(1H-indol-3-yl)methylium Salts (most active) | Gram-positive bacteria | MIC: 0.13 - 2.0 |

Antitubercular Potential against Mycobacterium tuberculosis

Tuberculosis remains a major cause of mortality worldwide, with the rise of drug-resistant strains complicating treatment efforts. Indole-based compounds, including those with a piperazine moiety, have been identified as a promising class of anti-tubercular agents.

A library of 1,2,3-triazole incorporated indole-piperazine hybrids was synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. nih.gov Five of these compounds (T36, T43, T44, T48, and T49) demonstrated significant inhibitory potency with a MIC of 1.6 µg/mL, which is twofold more potent than the first-line drug Pyrazinamide and equipotent with Isoniazid. nih.gov Importantly, these active compounds were found to be non-toxic against VERO cell lines, suggesting a favorable selectivity profile. nih.gov

Further research has demonstrated that various indole derivatives exhibit high activity against both drug-sensitive M. tuberculosis H37Rv (MIC = 0.05-2 μg/mL) and isoniazid-resistant clinical isolates (MIC = 0.018-4.44 μg/mL). Some of these compounds also showed remarkable activity against Mycobacterium avium. The development of such derivatives that are effective against resistant strains is a critical step forward in tuberculosis drug discovery.

Table 2: Antitubercular Activity of Selected this compound Derivatives against M. tuberculosis H37Rv

| Compound | Activity (MIC in µg/mL) | Reference Drug (MIC in µg/mL) |

|---|---|---|

| T36, T43, T44, T48, T49 | 1.6 | Pyrazinamide: >3.125, Isoniazid: 1.6 |

| Various Indole Derivatives | 0.05 - 2 | Isoniazid (Comparable activity) |

Antifungal Properties

In addition to their antibacterial and antitubercular activities, this compound derivatives have also shown potential as antifungal agents. The increasing incidence of fungal infections, particularly in immunocompromised individuals, coupled with the emergence of azole-resistant strains, underscores the need for new antifungal therapies. nih.gov

Research into alkylated piperazines and piperazine-azole hybrids has revealed broad-spectrum antifungal activity. nih.gov Many of these synthesized molecules exhibited excellent MIC values against non-albicans Candida and Aspergillus strains. nih.gov The mechanism of action for some of these hybrids is believed to involve the disruption of the ergosterol (B1671047) biosynthetic pathway through the inhibition of the 14α-demethylase enzyme in fungal cells. nih.gov

Furthermore, a study on piperazine derivatives screened for antifungal activity against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus reported that many of the synthesized compounds showed significant antifungal properties. researchgate.net This highlights the potential of the piperazine scaffold in the development of novel antifungal drugs.

Table 3: Antifungal Activity of Selected Piperazine Derivatives

| Compound Class | Fungal Strain(s) | Key Findings |

|---|---|---|

| Alkylated piperazine-azole hybrids | Non-albicans Candida and Aspergillus strains | Excellent MIC values, less hemolytic than voriconazole. nih.gov |

| Substituted piperazine derivatives | Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus | Many compounds showed significant antifungal properties. researchgate.net |

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in the pathophysiology of numerous diseases. The this compound scaffold has been explored for its potential to yield compounds with both anti-inflammatory and antioxidant properties.

A series of piperazine-substituted indole derivatives were synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities. In terms of antioxidant capacity, several compounds demonstrated significant 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging activity. For instance, compounds 2 (81.63%) and 11 (85.63%) showed activity comparable to that of Vitamin E (88.6%). The in vitro anti-inflammatory assays indicated that most of the synthesized compounds exhibited higher anti-inflammatory activity than the standard drug, acetylsalicylic acid (ASA). Molecular docking studies suggested that the anti-inflammatory effect of these compounds might be due to the inhibition of COX-2.

Another study investigated new piperazine compounds for their anti-nociceptive and anti-inflammatory effects. One such compound, LQFM182, was found to reduce carrageenan-induced paw edema and decrease the levels of pro-inflammatory cytokines IL-1β and TNF-α in a dose-dependent manner. nih.gov

Furthermore, research on 1-aryl/aralkyl piperazine derivatives containing a xanthine (B1682287) moiety revealed notable antioxidant activity. nih.govnih.gov Compound 3c, which contains a hydroxyl group, demonstrated the highest antioxidant activity in DPPH, ABTS, and FRAP assays, underscoring the importance of this functional group for antioxidant properties. nih.govnih.gov

Table 4: Antioxidant and Anti-inflammatory Activities of Selected Piperazine Derivatives

| Compound | Assay | Activity |

|---|---|---|

| Compound 2 | DPPH Scavenging | 81.63% inhibition |

| Compound 11 | DPPH Scavenging | 85.63% inhibition |

| Compound 3c | DPPH Scavenging | IC50: 189.42 µmol/L |

| Compound 3c | ABTS Scavenging | IC50: 3.45 µmol/L |

| LQFM182 | Carrageenan-induced paw edema | Dose-dependent reduction |

| LQFM182 | Pro-inflammatory cytokines (IL-1β, TNF-α) | Reduction in levels |

Other Emerging Biological Activities

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation

Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, which encodes for a chloride ion channel. acs.org One therapeutic strategy involves the use of small molecules called potentiators, which enhance the function of the CFTR protein at the cell surface. acs.org

While direct studies on this compound derivatives as CFTR potentiators are limited in the available literature, research on structurally related indole compounds has shown promise. A novel class of potentiators based on the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core has been identified. acs.orgresearchgate.net In-depth structure-activity relationship studies led to the discovery of an enantiomerically pure compound, designated as 39, which demonstrated good efficacy in rescuing the gating defect of F508del- and G551D-CFTR mutants. acs.org This compound also exhibited a promising in vitro drug-like profile and good oral bioavailability with detectable distribution to the lungs in animal models. acs.org

Additionally, a class of spiro[piperidine-4,1-pyrido[3,4-b]indole] derivatives has been identified as 'co-potentiators'. escholarship.org These compounds act synergistically with existing CFTR potentiators to restore the channel activity of certain minimal function CFTR mutants. escholarship.org These findings suggest that the broader class of indole-based heterocyclic compounds represents a valuable scaffold for the development of novel CFTR modulators. Further investigation is warranted to explore whether direct this compound derivatives share this potentiating activity.

Table 5: CFTR Potentiating Activity of Structurally Related Indole Derivatives

| Compound Class | CFTR Mutant | Activity |

|---|---|---|

| 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives | F508del- and G551D-CFTR | Rescue of gating defect. acs.orgresearchgate.net |

| Spiro[piperidine-4,1-pyrido[3,4-b]indole] derivatives | Minimal function CFTR mutants | Co-potentiation with existing potentiators. escholarship.org |

Anti-aggregation Properties against Amyloid-Beta and Tau

Derivatives of this compound have been investigated for their potential to inhibit the aggregation of amyloid-beta (Aβ) and tau proteins, the primary pathological hallmarks of Alzheimer's disease. scbt.comsigmaaldrich.com Research has focused on developing multi-target compounds that can address both pathologies. sigmaaldrich.com

In one study, novel piperazine-based compounds were shown to have a dose-dependent inhibitory effect on the aggregation of both Aβ1-42 peptides and AcPHF6, a key hexapeptide fragment of the tau protein. sigmaaldrich.com These compounds were also capable of disaggregating pre-formed aggregates in a dose-dependent manner. sigmaaldrich.com Further in vivo studies using a Drosophila melanogaster model expressing human tau protein demonstrated that compound D-688 significantly increased the survival of the flies compared to vehicle-treated controls. sigmaaldrich.com Another compound from a related series, D-692 , showed complete inhibition of Aβ1-42 oligomer formation at a concentration of 10 µM. researchgate.net Similarly, compounds D-697 , D-698 , and D-699 also achieved complete inhibition of Aβ1-42 aggregation at the same concentration. researchgate.net

Another class of N-benzylpiperidine-indole hybrids connected by a carboxamide linker has also been evaluated. Compound 27 from this series demonstrated a moderate inhibition of Aβ aggregation, recording an average of 56.3% inhibition at a concentration of 20 μM.

| Compound | Target | Activity | Concentration |

|---|---|---|---|

| D-688 | Aβ & Tau | Inhibited aggregation, promoted disaggregation | Dose-dependent |

| D-692 | Aβ1-42 | Complete Inhibition | 10 µM |

| D-697 | Aβ1-42 | Complete Inhibition | 10 µM |

| D-698 | Aβ1-42 | Complete Inhibition | 10 µM |

| D-699 | Aβ1-42 | Complete Inhibition | 10 µM |

| 27 | Aβ | 56.3% Inhibition | 20 µM |

Prolyl Oligopeptidase (POP) Inhibition

Prolyl oligopeptidase (POP), a cytosolic serine protease, is implicated in the metabolism of proline-containing neuropeptides and is considered a target for neurological and psychiatric disorders. researchgate.net Indole-3-piperazinyl derivatives have been explored as inhibitors of this enzyme. nih.gov

Structure-activity relationship (SAR) studies on a series of these derivatives identified key structural features that enhance inhibitory activity. nih.gov Research by Kumar and colleagues in 2021 introduced derivatives where substitutions on the piperazine ring were critical for potency. nih.gov Compounds featuring a biphenylbenzyl group as a substituent showed high inhibitory activity, with IC50 values below 1 µM. nih.gov Among these, compound 21 was identified as the most potent inhibitor, with an IC50 value of 0.11 µM. nih.gov Furthermore, when the methylene (B1212753) spacer length was three units (n=3), the phenyl-substituted compound 22 also demonstrated strong inhibitory activity with an IC50 of 0.14 µM. nih.gov

| Compound | Key Structural Feature | POP Inhibition (IC50) |

|---|---|---|

| 21 | Biphenylbenzyl substituent | 0.11 µM |

| 22 | Phenyl substituent, n=3 methylene spacer | 0.14 µM |

Histone Deacetylase 6 (HDAC6) Inhibition

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a role in various cellular processes, including protein degradation and cell motility. Its inhibition is a therapeutic strategy for neurodegenerative diseases and cancer. nih.govnih.gov

Novel indole-piperazine derivatives incorporating a hydroxamic acid moiety have been designed and synthesized as selective HDAC6 inhibitors. nih.govnih.gov In enzymatic assays, these compounds typically exhibit nanomolar IC50 values. nih.govnih.govnih.gov The compound 9c (N-hydroxy-4-((4-(7-methyl-1H-indole-3-carbonyl)piperazin-1-yl)methyl)benzamide) emerged as a highly potent HDAC6 inhibitor with an IC50 of 13.6 nM. nih.govnih.govnih.gov This compound also demonstrated neuroprotective activity in PC12 cells against oxidative damage and could increase the acetylation of α-tubulin, a key substrate of HDAC6, in a dose-dependent manner. nih.govnih.gov

In other studies of indole-piperazine hybrid structures, compound I13 showed high potency, with an IC50 value of 7.71 nM against HDAC6. nih.gov Another derivative, compound 21b , was developed as a potent and highly selective HDAC6 inhibitor, exhibiting an IC50 value of 0.73 nM and demonstrating 144- to 10,941-fold selectivity over other HDAC isoforms. nih.gov

| Compound | HDAC6 Inhibition (IC50) | Other HDAC Inhibition (IC50) |

|---|---|---|

| 9c | 13.6 nM | Not specified |

| I13 | 7.71 nM | HDAC1: 13.9 nM, HDAC3: 12.1 nM |

| 21b | 0.73 nM | Highly selective over other isoforms |

Molecular Mechanisms and Cellular Pathways of 3 Piperazin 1 Yl 1h Indole Action

Elucidation of Receptor Binding Profiles and Ligand-Receptor Interactions

Derivatives of 3-(piperazin-1-yl)-1H-indole have been extensively studied for their binding affinities to a wide range of G-protein coupled receptors (GPCRs) and transporters, revealing a polypharmacological profile that is crucial for their effects on the central nervous system and other biological systems.

The indole (B1671886) and piperazine (B1678402) moieties are recognized as privileged scaffolds in medicinal chemistry, frequently associated with interactions at neurotransmitter receptors. Molecular docking and binding assay studies have confirmed that these compounds interact with serotonin (B10506), dopamine (B1211576), and melatonin (B1676174) receptors, among others. For instance, a series of 3-(3-(4-(3-(1H-indol-3-yl)propyl)piperazin-1-yl)propyl)-1H-indole derivatives demonstrated nanomolar affinities for both the serotonin transporter (SERT) and the 5-HT1A receptor. nih.gov Similarly, derivatives have been designed as potent antagonists for the 5-HT6 receptor, a promising target for cognitive deficits. nih.gov

The specific substitutions on the indole and piperazine rings significantly influence the binding affinity and selectivity. Docking studies reveal key interactions, such as hydrogen bonds between a protonated piperazine nitrogen and key aspartate residues (e.g., Asp110 in the D3 receptor), and π-π stacking interactions between the indole ring and aromatic residues like phenylalanine within the receptor's binding pocket. nih.gov Derivatives have also shown high affinity for dopamine D2 receptors, with trans isomers exhibiting greater binding affinity than their cis counterparts. acs.org Certain derivatives show high affinity for melatonin receptors (MT1 and MT2), with binding energies significantly greater than reference compounds. researchgate.net

The table below summarizes the receptor binding affinities for various this compound derivatives.

| Derivative Name | Target Receptor | Binding Affinity (Kᵢ or IC₅₀) | Reference |

| 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-1H-indole | 5-hydroxytryptamine receptor 2A (Mouse) | - | nus.edu.sg |

| 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-1H-indole | Mu-type opioid receptor (Human) | - | nus.edu.sg |

| 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-1H-indole | Glucagon-like peptide 1 receptor (Human) | - | nus.edu.sg |

| 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-1H-indole | Thyrotropin receptor (Human) | - | nus.edu.sg |

| 3-{4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-cyclohexyl}-1H-indole | Dopamine D3 Receptor (Human) | Ki: 29 nM | bindingdb.org |

| 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole derivative (C14) | 5-HT6 Receptor | Ki: 0.085 nM | researchgate.net |

| 3-(difluoromethyl)-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole (6p) | 5-HT6 Receptor | Potent Antagonist | nih.gov |

| Homo- and hetero-bis 3-piperazinylpropylindole derivatives (5b, 5f) | SERT and 5-HT1A Receptor | Nanomolar affinities | nih.gov |

| 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2- carboxamide (HJZ-12) | α1D- and α1A-Adrenoceptors | High subtype-selectivity | frontiersin.org |

Biochemical Pathways Modulated by Enzyme Inhibition

The modulation of enzymatic activity is another primary mechanism through which this compound derivatives exert their biological effects. A significant focus of research has been on their role as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Inhibition of AChE is a key strategy in the symptomatic treatment of Alzheimer's disease, as it increases the concentration of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. researchgate.netbrieflands.comnih.gov Several derivatives of this compound have been synthesized and shown to be potent inhibitors of both AChE and BChE. researchgate.netresearchgate.net For example, certain 3-(2-(4-benzoylpiperazin-1-yl) ethylimino) indolin-2-one derivatives displayed significant anticholinesterase activity. researchgate.net The combination of a 5-HT6 receptor antagonist derivative (Compound 6p) with the established AChE inhibitor donepezil (B133215) produced synergistic effects, leading to increased acetylcholine levels in the hippocampus. nih.gov This dual-target approach, hitting both neurotransmitter receptors and enzymes, is a promising strategy for complex neurological disorders. mdpi.commdpi.com

Beyond cholinesterases, these indole derivatives have shown inhibitory activity against other enzymes. For instance, a derivative, 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one, was identified as a promising inhibitor of mushroom tyrosinase, an enzyme involved in melanin (B1238610) production. researchgate.net

The inhibitory activities of various derivatives are presented in the table below.

| Derivative Name | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative (4a) | Acetylcholinesterase (AChE) | 0.91 ± 0.045 μM | nih.gov |

| 3-(2-(4-benzoylpiperazin-1-yl) ethylimino) indolin-2-one derivative (4a) | Acetylcholinesterase (AChE) | 0.91 ± 0.045 µM | researchgate.net |

| Carbamate derivative of N-salicyloyl tryptamine (B22526) (1g) | Acetylcholinesterase (AChE) | 0.042 µM | researchgate.net |

| Carbamate derivative of N-salicyloyl tryptamine (1g) | Butyrylcholinesterase (BChE) | 3.003 µM | researchgate.net |

| Indole-based thiosemicarbazone (Compound 3) | Tubulin Polymerization | 2.46 μM | nih.gov |

| Indole-chalcone derivative (Compound 4) | Tubulin Polymerization | 0.81 µM | nih.gov |

| Indole-chalcone derivative (Compound 4) | Thioredoxin Reductase (TrxR) | 3.728 µM | nih.gov |

Influence on Intracellular Signaling Cascades

By binding to receptors and inhibiting enzymes, this compound derivatives trigger or block various downstream intracellular signaling cascades. These pathways are fundamental to regulating a host of cellular functions.

For example, the binding of fibroblast growth factors to their receptors, which can be modulated by indole-based compounds, activates several signaling cascades. drugbank.com Activation of phospholipase C gamma (PLCG1) leads to the generation of second messengers like diacylglycerol and inositol (B14025) 1,4,5-trisphosphate. drugbank.com This in turn can influence calcium signaling and protein kinase C activation.

Furthermore, these compounds have been shown to modulate critical pathways involved in cell growth and survival, such as the RAF-1/MAPK and JNK signaling pathways. google.com One study on an indole-chalcone derivative demonstrated a significant inhibitory effect on the ERK signaling pathway by reducing the phosphorylation levels of key protein kinases including ERK1/2, c-Raf, MEK1/2, and AKT in a dose-dependent manner. mdpi.com The ability to modulate these pathways is central to the observed anti-proliferative and pro-apoptotic effects of these compounds in cancer research. google.com

Modulation of Cellular Processes

The influence of this compound derivatives on signaling cascades translates directly into the modulation of fundamental cellular processes, including cell proliferation, differentiation, and apoptosis. This has made them a subject of intense investigation, particularly in oncology.

Numerous studies have reported the cytotoxic and anti-proliferative activities of these compounds against various human cancer cell lines. nih.govresearchgate.netnih.gov For instance, a series of 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles showed significant cytotoxicity against liver (HUH7), breast (MCF7), and colon (HCT116) cancer cells. researchgate.netnih.gov The mechanism often involves the induction of apoptosis, or programmed cell death. The cytotoxic effect of the most potent of these compounds on HUH7 and MCF7 cells was visualized through Hoechst staining, which revealed condensed and fragmented nuclei, morphological hallmarks of apoptosis. researchgate.netnih.gov

In addition to cancer cells, a derivative known as HJZ-12 was found to induce apoptosis in a human benign prostatic hyperplasia cell line (BPH-1), suggesting a therapeutic potential beyond oncology. frontiersin.org This induction of apoptosis was associated with the activation of caspase-3. frontiersin.org Beyond cell death, these compounds are also reported to play a role in increasing cellular differentiation and modulating cellular transformation. google.com

The table below details the cytotoxic activity of selected derivatives against human cancer cell lines.

| Derivative Name | Cell Line | Cell Type | Cytotoxicity (IC₅₀) | Reference |

| 3-methyl-1-[(4-(...)-piperazin-1-yl)methyl]-1H-indole (3g, 3h, 3i, 3k) | HUH7, MCF7, HCT116 | Liver, Breast, Colon | Lower than 5-fluorouracil (B62378) | researchgate.netnih.gov |

| 1-benzyl-N-(...)-1H-indole-2-carboxamide (HJZ-12) | BPH-1 | Benign Prostatic Hyperplasia | - | frontiersin.org |

| Pyrazolinyl-indole derivative (Compound 17) | Leukemia | Leukemia | 78.76% growth inhibition at 10 μM | nih.gov |

| Indole-based thiosemicarbazone (Compound 3) | Multiple | Various Cancers | < 0.1 μM for 17 cell lines | nih.gov |

| Indole-chalcone derivative (Compound 4) | Multiple | 6 Human Cancer Cell Lines | 6 to 35 nM | nih.gov |

| 5-chloro-3-(...)-indole-2-carboxamides (5f, 5g) | EGFRWT | - | 5f: 51 ± 03 nM, 5g: 55 ± 04 nM | tandfonline.com |

Role in Reactive Oxygen Species (ROS) Regulation

A growing body of evidence indicates that this compound derivatives possess significant antioxidant properties and can modulate cellular levels of reactive oxygen species (ROS). Oxidative stress, which arises from an imbalance between ROS production and the cell's ability to detoxify them, is implicated in numerous chronic diseases, including inflammation and neurodegeneration. jrespharm.com

Several piperazine-substituted indole derivatives have demonstrated potent antioxidant activity, including the ability to scavenge free radicals. jrespharm.com In one study, certain derivatives exhibited comparable DPPH free radical scavenging activity to Vitamin E. jrespharm.com The indole nucleus itself is known to be an efficient antioxidant, capable of protecting lipids and proteins from peroxidation by scavenging free radicals. researchgate.net

This antioxidant capacity may contribute to the neuroprotective effects observed with some derivatives. For example, one compound with high affinity for GluN2B-containing NMDA receptors also showed antioxidant effects in a preliminary screening, suggesting it could be a prototype for a 'dual target' neuroprotective agent that both blocks excitotoxicity and reduces oxidative stress. researchgate.net Similarly, melatonin-like indole derivatives have been shown to efficiently prevent H2O2-induced oxidative stress in SH-SY5Y neuronal cells. mdpi.com In other contexts, some derivatives were found to reduce ROS production in pro-inflammatory macrophages, highlighting an anti-inflammatory mechanism linked to ROS regulation. mdpi.com

Preclinical Pharmacokinetic and Metabolic Profiling of 3 Piperazin 1 Yl 1h Indole Analogs

In Vivo Oral Bioavailability and Distribution (e.g., Brain Penetration)

The oral route is the most convenient for drug administration, making oral bioavailability a key parameter in drug design. Several studies have investigated the oral pharmacokinetic properties of 3-(piperazin-1-yl)-1H-indole analogs, particularly the 3-(propylpiperazinyl)indole series. Unlike other series targeting specific receptors, several propylpiperazine derivatives have demonstrated good oral bioavailability across multiple species nih.govacs.org.

The distribution of these compounds, especially their ability to cross the blood-brain barrier (BBB), is crucial for centrally acting agents. Achieving the right balance of physicochemical properties, such as lipophilicity and polar surface area, is essential for BBB penetration while limiting non-specific binding nih.gov. In silico studies have been used to predict the BBB penetration of various indole (B1671886) and piperazine (B1678402) derivatives. While some computational models for novel indole derivatives predicted good oral absorption but no BBB penetration japsonline.com, others predicted that certain analogs are capable of crossing the BBB to affect the central nervous system researchgate.net. The design of D3 receptor antagonists based on an N-(4-(4-(aryl)piperazin-1-yl)butyl)arylcarboxamide scaffold, which shares the piperazine moiety, has focused on reducing lipophilicity to improve brain penetration and localization to D3 receptor-rich areas nih.gov.

Table 1: Influence of Structural Modifications on Oral Pharmacokinetics of this compound Analogs

| Structural Modification | Key Finding | Reference |

| Propyl Linker | Several 3-(propylpiperazinyl)indoles exhibit good oral bioavailability in multiple species. | nih.govacs.org |

| Fluorination | Incorporation of fluorine reduces pKa, which beneficially influences oral absorption. | nih.govacs.org |

| Piperazine vs. Piperidine (B6355638) | The 3-(3-(piperazin-1-yl)propyl)indole series demonstrated pharmacokinetic advantages over the corresponding piperidine series. | nih.govacs.org |

Metabolic Stability and In Vitro Human Liver Microsomal Stability

Studies on structurally related piperazine compounds have shown that they can be susceptible to rapid metabolism. For example, a series of piperazin-1-ylpyridazines showed very short in vitro microsomal half-lives (t½) of approximately 2-3 minutes in both mouse and human liver microsomes, indicating rapid intrinsic clearance nih.govresearchgate.net. Metabolite identification in these cases revealed that mono-hydroxylation on aromatic rings and oxidation at nitrogen atoms were major metabolic pathways nih.gov.

Similarly, a study on the synthetic cannabinoid AM1220, which features a {1-[(1-methylpiperidin-2-yl)methyl]-1H-indol-3-yl} core, reported a very short in vitro half-life of 3.7 ± 0.4 minutes in HLM incubations springermedizin.de. This corresponds to high intrinsic and hepatic clearance, suggesting extensive first-pass metabolism springermedizin.de. Computational models and empirical metabolite identification are often used in conjunction to guide structural modifications aimed at blocking these metabolic "soft spots" and improving stability nih.govresearchgate.net. A study focusing on arylpiperazine derivatives also utilized HLM incubations to assess metabolic stability, quantifying the parent compound depletion over time using liquid chromatography-mass spectrometry (LC-MS) plos.org.

Table 2: Metabolic Stability of Piperazine-Containing Compounds in Liver Microsomes

| Compound Class | Microsome Source | In Vitro Half-life (t½) | Key Findings | Reference |

| Piperazin-1-ylpyridazines | HLM/MLM | ~3 min | Rapid metabolism via oxidation and hydroxylation. Structural modifications improved t½ >50-fold. | nih.govresearchgate.net |

| AM1220 (Indole derivative) | HLM | 3.7 ± 0.4 min | High intrinsic and hepatic clearance predicted. | springermedizin.de |

| Arylpiperazines | HLM | Variable | Used to develop quantitative metabolic stability-structure relationship models. | plos.org |

Prediction and Evaluation of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico computational tools are increasingly used in the early stages of drug discovery to predict the ADME profiles of novel compounds, thereby reducing late-stage failures nih.govnih.gov. Various software platforms and online tools are employed to forecast physicochemical properties, pharmacokinetics, and drug-likeness.

For various series of indole and piperazine derivatives, in silico studies have predicted a range of ADME properties. These predictions often include parameters such as human intestinal absorption (HIA), Caco-2 permeability, plasma protein binding, and inhibition or substrate activity for cytochrome P450 (CYP) enzymes japsonline.comalliedacademies.org. For instance, a study on novel indole derivatives suggested good oral absorption but no CYP2D6 inhibition japsonline.com. Another in silico analysis of 1-piperazine indole hybrids indicated that most compounds successfully passed pharmacokinetic evaluations nih.govnih.gov.

These predictive models are valuable for prioritizing candidates for synthesis and in vitro testing. For example, ADME predictions for a series of newly synthesized piperazine derivatives helped identify them as suitable oral drug candidates for further investigation researchgate.net. The use of computational tools like SwissADME and ADMETlab allows for the early assessment of a compound's potential to be well-absorbed, distribute to the target tissue, metabolize at an appropriate rate, and be cleared from the body, guiding the design of analogs with more favorable pharmacokinetic profiles nih.govmdpi.com.

Table 3: Commonly Predicted In Silico ADME Properties for Indole-Piperazine Analogs

| ADME Parameter | Prediction Goal | Relevance |

| Human Intestinal Absorption (HIA) | High | Predicts oral absorption efficiency. |

| Blood-Brain Barrier (BBB) Penetration | Yes/No | Determines potential for CNS activity. |

| CYP450 Inhibition | Low/None | Assesses risk of drug-drug interactions. |

| P-glycoprotein (P-gp) Substrate | Yes/No | Predicts potential for active efflux from cells. |

| Plasma Protein Binding (PPB) | Optimal | Influences the fraction of free drug available for therapeutic effect. |

| Drug-Likeness Rules (e.g., Lipinski's) | Compliance | Evaluates if the compound has physicochemical properties consistent with known oral drugs. |

Computational Chemistry and in Silico Approaches in 3 Piperazin 1 Yl 1h Indole Research

Molecular Docking Studies for Elucidating Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. This method has been extensively applied to understand the interactions between 3-(piperazin-1-yl)-1H-indole derivatives and their biological targets, most notably the serotonin (B10506) 5-HT1A receptor and the serotonin transporter (SERT).

Research has shown that the protonated nitrogen atom (N-4) of the piperazine (B1678402) ring in these derivatives plays a crucial role in anchoring the ligand to the 5-HT1A receptor. This is achieved through a charge-reinforced hydrogen bond with a key aspartate residue, specifically Asp116 (Asp3.32). nih.gov Further stabilization of the ligand-receptor complex is often achieved through various non-covalent interactions, including:

Salt bridge interactions: Involving the protonated piperazine nitrogen and acidic residues like aspartate. nih.gov

π-π stacking interactions: Occurring between the aromatic indole (B1671886) ring of the ligand and aromatic residues of the receptor, such as phenylalanine and tyrosine.

Hydrogen bond interactions: Involving other functional groups on the ligand and polar residues within the binding pocket, such as serine.

For instance, in studies of 3-[3-(4-aryl-1-piperazinyl)-propyl]-1H-indole derivatives, molecular docking simulations revealed that compounds with high affinity for the 5-HT1A receptor, such as those with IC50 values as low as 15 nM, consistently showed the piperazine N-4 atom forming a critical interaction with Asp(3.32). nih.gov Similarly, docking studies into the serotonin transporter (SERT) have highlighted the importance of ionic and π-cation interactions between the piperazine N-1 and residues like Asp98 and Tyr176, while the indole moiety engages in aromatic interactions with Tyr176 and Phe341. nih.gov

The binding modes of these derivatives can vary depending on the specific substitutions on the indole and arylpiperazine rings. For example, the presence of a fluorine atom on the indole moiety can induce a different docking pose compared to its non-fluorinated counterpart, leading to less favorable interactions and lower binding affinity. nih.gov

| Compound Series | Target | Key Interacting Residues | Binding Affinity (Ki or IC50) |

| 3-[3-(4-Aryl-1-piperazinyl)-propyl]-1H-indole derivatives | 5-HT1A Receptor | Asp(3.32) | 15 nM (for highest affinity compounds) nih.gov |

| 2,3-dihydro-benzo nih.govsemanticscholar.orgoxazin-4-yl)-2-{4-[3-(1H-3indolyl)-propyl]-1-piperazinyl}-ethanamides | SERT | Asp98, Tyr176, Phe341 | 5.63 ± 0.82 nM to 6.85 ± 0.19 nM (for highest affinity compounds) nih.gov |

| Indolealkylpiperazine derivatives with a benzamide (B126) moiety | 5-HT1A Receptor | T3.37, D3.32 | 1.01 nM (EC50 for compound 13m) nih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

For this compound derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully employed to understand the structural requirements for high affinity towards targets like SERT. In one such study on a series of 27 indolylpropylpiperazine derivatives, robust and predictive CoMFA and CoMSIA models were developed. nih.gov

The statistical significance of these models was validated both internally and externally, yielding high cross-validated correlation coefficients (q²) and non-cross-validated correlation coefficients (r²ncv). nih.gov These models generate 3D contour maps that visualize the regions around the aligned molecules where specific physicochemical properties are favorable or unfavorable for biological activity. For example, these maps can indicate areas where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bond donor/acceptor properties would enhance or diminish the binding affinity.

The key findings from such QSAR studies often highlight the importance of:

Steric properties: The size and shape of substituents on the indole and arylpiperazine rings can significantly influence binding.

Electrostatic properties: The distribution of electron density and the presence of charged groups are critical for interactions with polar residues in the binding pocket.

| QSAR Model | Target | q² (Cross-validated) | r²ncv (Non-cross-validated) | Key Findings |

| CoMFA | SERT | 0.625 nih.gov | 0.967 nih.gov | Steric and electrostatic fields are significant for binding affinity. |

| CoMSIA | SERT | 0.523 nih.gov | 0.959 nih.gov | Steric, electrostatic, and hydrophobic fields contribute to the binding affinity. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations have been utilized to study the conformational flexibility of this compound derivatives and the stability of their interactions with target receptors.

In a study of novel indolealkylpiperazine derivatives as 5-HT1A receptor agonists, 200 ns MD simulations were performed on both the ligand-bound active state of the receptor and the unbound (apo) inactive state. nih.gov The stability of the ligand within the binding pocket and the conformational changes in the receptor upon ligand binding were analyzed. The root mean square deviation (RMSD) of the ligand is a key metric used to assess its stability in the binding site throughout the simulation. nih.gov Lower and stable RMSD values for the ligand indicate a stable binding mode. polyu.edu.hk

These simulations can reveal:

Conformational changes: How the ligand and receptor adapt to each other upon binding.

Binding stability: The persistence of key interactions, such as hydrogen bonds and salt bridges, over the simulation time.

Water molecule dynamics: The role of water molecules in mediating ligand-receptor interactions.

For example, MD simulations can confirm that the crucial salt bridge between the protonated piperazine nitrogen and an aspartate residue is maintained throughout the simulation, highlighting its importance for stable binding. Furthermore, these simulations can shed light on the activation mechanism of a receptor induced by the binding of an agonist. nih.gov

Virtual Screening and De Novo Drug Design Strategies for Indole-Piperazine Scaffolds

The this compound scaffold has proven to be a valuable starting point for the discovery of new drug candidates through virtual screening and de novo design strategies.

Virtual screening involves the computational screening of large chemical libraries to identify molecules that are likely to bind to a specific biological target. This can be done through two main approaches:

Ligand-based virtual screening: This method uses the structural information of known active compounds to identify other molecules in a database with similar properties. nih.gov

Structure-based virtual screening: This approach utilizes the 3D structure of the target receptor to dock and score a large number of compounds from a library.

For instance, a dynamic pharmacophore-based virtual screening led to the discovery of a selective and potent 5-HT1A receptor agonist with an indolealkylpiperazine scaffold. nih.govnih.gov This initial hit compound then served as a template for the design and synthesis of a series of more potent derivatives.

De novo drug design is a computational method used to design novel molecules with desired properties from scratch. This can be achieved by assembling small molecular fragments in the binding site of a target receptor. The indole-piperazine scaffold can be used as a core fragment in such design strategies. By exploring different substitutions on the indole and piperazine rings, novel compounds with potentially improved affinity, selectivity, and pharmacokinetic properties can be designed and prioritized for synthesis.

Fragment-based drug design (FBDD) is a related approach where small, low-molecular-weight fragments that bind to the target are identified and then grown or linked together to create more potent lead compounds. The indole and piperazine moieties can serve as key fragments in FBDD campaigns targeting various receptors.

Therapeutic Applications and Translational Potential of 3 Piperazin 1 Yl 1h Indole Based Agents

Advancements in Neuropsychiatric and Neurological Disorder Treatment

The unique ability of the arylpiperazine moiety, a key component of the 3-(piperazin-1-yl)-1H-indole structure, to interact with various central nervous system (CNS) receptors has made it an indispensable pharmacophore in the development of drugs for neurological and psychiatric conditions. nih.gov Derivatives built upon this scaffold have shown promise in treating a spectrum of disorders by modulating neurotransmitter systems critical to brain function. nih.gov

Alzheimer's Disease and Cognition Enhancement

The multifactorial nature of Alzheimer's disease (AD) necessitates the development of multi-target-directed ligands (MTDLs), a strategy where indole-based compounds have shown considerable promise. cambridge.org Researchers have designed novel series of indole-based compounds that exhibit inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the cholinergic hypothesis of AD. nih.govresearchgate.net Furthermore, certain derivatives have demonstrated the ability to inhibit the self-induced aggregation of amyloid-beta (Aβ) peptides, a pathological hallmark of the disease. nih.govresearchgate.net

One notable piperazine (B1678402) derivative, PMS1339, has been identified as a tri-functional agent. It exhibits significant inhibition of both mouse brain AChE (IC50 = 4.41 µM) and serum butyrylcholinesterase (BuChE, IC50 = 1.09 µM). nih.gov Enzyme kinetics studies revealed it acts as a mixed-type competitive AChE inhibitor. nih.gov In addition to its enzymatic inhibition, PMS1339 was shown to impede AChE-induced Aβ aggregation and, in animal models, successfully reversed scopolamine-induced memory impairment. nih.gov

Other studies have focused on novel piperazine derivatives as dual-binding site inhibitors of AChE. attcnetwork.orgresearchgate.net The most promising of these compounds, 1d and 3c , displayed potent IC50 values and effectively reversed memory deficits in a passive avoidance mouse model. attcnetwork.org These findings highlight the potential of the this compound scaffold in generating effective cognitive enhancers and disease-modifying agents for Alzheimer's disease. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Piperazine Derivatives

| Compound | Target | IC50 (µM) |

|---|---|---|

| PMS1339 | Brain AChE | 4.41 |

| PMS1339 | Serum BuChE | 1.09 |

| 1d | AChE | 2.23 |

| 3c | AChE | 14.38 |

Management of Anxiety, Depression, and Schizophrenia

Arylpiperazine derivatives are integral to the treatment of various psychiatric disorders due to their interaction with serotonergic and dopaminergic systems. nih.gov Research into new arylpiperazine compounds has confirmed their anxiolytic effects, with mechanisms suggested to involve direct participation of 5-HT1A receptors and indirect involvement of the GABAergic system. europeanreview.org

The indole (B1671886) nucleus itself is a key feature in many compounds developed for depression and anxiety, largely due to its affinity for serotonin (B10506) (5-HT) receptors, particularly the 5-HT2 subtype. researchgate.net The therapeutic efficacy of drugs targeting these systems for 5-HT2-associated disorders like depression and anxiety is well-established. researchgate.net Furthermore, some piperazine derivatives are known to have psychostimulant and hallucinogenic effects, which has led to their abuse but also underscores their potent activity within the CNS, which is relevant to understanding conditions like psychosis and schizophrenia. nih.gov Novel antipsychotics such as Lumateperone, which simultaneously modulate serotonin, dopamine (B1211576), and glutamate (B1630785) neurotransmission, exemplify the complex but effective pharmacology achievable with structures related to the arylpiperazine class. nih.gov

Intervention in Substance Use Disorders